Ardisianone

Description

Properties

CAS No. |

66398-68-3 |

|---|---|

Molecular Formula |

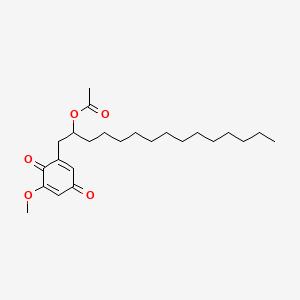

C24H38O5 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

1-(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadecan-2-yl acetate |

InChI |

InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(29-19(2)25)17-20-16-21(26)18-23(28-3)24(20)27/h16,18,22H,4-15,17H2,1-3H3 |

InChI Key |

CVZNKLNAHBTINT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Mechanism of Action in Prostate Cancer

Ardisianone has been shown to induce apoptosis in human hormone-refractory prostate cancer cells, specifically the PC-3 and DU-145 cell lines. The mechanism involves mitochondrial damage characterized by:

- Downregulation of Bcl-2 family proteins : This leads to increased mitochondrial permeability and subsequent release of pro-apoptotic factors.

- Production of reactive oxygen species (ROS) : Elevated ROS levels contribute to cellular stress and apoptosis.

- Inhibition of key signaling pathways : this compound inhibits the Akt and mTOR/p70S6K pathways, which are crucial for cell survival and proliferation. This results in the degradation of survivin, an inhibitor of apoptosis protein, thereby promoting apoptotic cascades .

Effects on Acute Myeloid Leukemia

In studies involving acute myeloid leukemia (AML), this compound demonstrated potent cytotoxic effects on HL-60 cells. Key findings include:

- Induction of apoptosis : this compound activates caspases (caspase-8 and -3) leading to programmed cell death.

- Differentiation of leukemic cells : It promotes the differentiation of surviving HL-60 cells into monocyte-like and macrophage-like cells, indicating a dual mechanism of action involving both apoptosis and differentiation .

- Cytotoxicity metrics : The compound exhibited IC50 values of approximately 1.87 μM after 24 hours, indicating strong anti-leukemic activity .

Pyroptosis Induction

Recent research highlights this compound's ability to induce pyroptosis, a form of programmed cell death associated with inflammation. This process involves:

- Activation of gasdermin D : this compound cleaves gasdermin D, leading to pore formation in the cell membrane and subsequent cell lysis.

- Release of inflammatory cytokines : The compound enhances the expression of high mobility group box 1 (HMGB1), further contributing to the inflammatory response associated with pyroptosis .

Potential for Further Development

The promising anticancer properties and mechanisms of this compound suggest its potential as a lead compound for drug development. Future studies should focus on:

- Combination therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.

- Mechanistic studies : Further elucidating the pathways involved in its anticancer effects could enhance understanding and application in clinical settings.

- In vivo studies : Conducting animal model studies to assess the therapeutic potential and safety profile before advancing to clinical trials.

Summary Table of Findings

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Prostate Cancer | Mitochondrial damage, ROS production | Induces apoptosis via Bcl-2 downregulation |

| Acute Myeloid Leukemia | Caspase activation | IC50 values around 1.87 μM; induces differentiation |

| Pyroptosis | Gasdermin D cleavage | Increases HMGB1 expression; triggers inflammatory response |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ardisianone shares structural and functional similarities with other alkyl benzoquinones and plant-derived anticancer agents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Table 2: Mechanistic Differences in Cell Death Pathways

Key Insights:

Structural Specificity: this compound’s alkyl side chain enhances its interaction with TNFR2, a receptor less targeted by other benzoquinones like Ardisiaquinones .

Dual Cell Death Mechanisms: Unlike Maesanin or Curcumin, this compound uniquely synchronizes apoptosis and pyroptosis, amplifying antileukemic efficacy .

Differentiation Capacity: this compound induces terminal differentiation of leukemia cells into macrophages, a feature absent in most comparators .

Preparation Methods

Ultrasound-Assisted Wittig Reaction

The Wittig reaction between 2-hydroxy-3,6-dimethoxybenzaldehyde and alkyltriphenylphosphonium bromides is accelerated under ultrasound irradiation (40 kHz, 250 W). This method enhances reaction efficiency, reducing typical reaction times from hours to minutes while improving yields. For this compound, the Z-8-tridecenyl side chain is introduced using (Z)-1-bromo-9-tridecene under these conditions, yielding the intermediate 3,6-dimethoxy-2-(Z-8-tridecenyl)phenol in 78% yield.

Reduction and Oxidation Steps

The phenolic intermediate undergoes reduction with sodium in n-butanol to saturate the conjugated olefin, preserving the isolated Z-configured side chain. Subsequent oxidation with Fremy’s salt (potassium nitrosodisulfonate) in a biphasic system (water/dichloromethane) generates the 2,5-dimethoxy-3-alkyl-1,4-benzoquinone framework. Final hydrolysis with 70% perchloric acid selectively removes the C5 methoxy group, yielding this compound in 68% overall yield.

Key Reaction Steps and Mechanisms

Wittig Olefination

The Wittig reaction proceeds via nucleophilic attack of the ylide (generated from alkyltriphenylphosphonium bromide and potassium carbonate) on the aldehyde carbonyl. Ultrasound irradiation promotes cavitation, enhancing mass transfer and ylide formation. The Z-selectivity of the alkene is dictated by the stability of the ylide and steric effects during the transition state.

Fremy’s Salt Oxidation

Fremy’s salt mediates the oxidation of phenols to quinones through a radical mechanism. In the synthesis of this compound, this step is conducted in aqueous phosphate buffer (pH 6–7) with aliquat 336 as a phase-transfer catalyst. The reaction proceeds at room temperature, achieving 93% conversion for the intermediate 2,5-dimethoxy-3-alkylquinone.

Optimization of Reaction Conditions

Oxidation Efficiency

Comparative studies of oxidizing agents (Table 1) reveal Fremy’s salt as optimal for this compound synthesis. Alternative methods, such as cerium ammonium nitrate (CAN) or salcomine, result in lower yields or undesired side reactions.

Table 1: Oxidation Methods for Quinone Synthesis

| Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|

| Fremy’s salt | H₂O/THF, Na₂CO₃, rt | 60 |

| CAN | CH₃CN/H₂O | 55 |

| Salcomine | DMF, 110°C | 30 |

Solvent and Catalyst Effects

The use of DMSO/water as a solvent system in the Wittig reaction improves solubility and reaction homogeneity, while aliquat 336 facilitates interfacial transfer during oxidation. Ultrasonication further reduces energy barriers, enabling reactions at lower temperatures.

Characterization and Analytical Validation

Spectroscopic Analysis

This compound is characterized by:

Q & A

Q. What experimental designs are recommended for assessing Ardisianone's cytotoxic effects in vitro?

Methodological Answer:

- Use dose-response assays (e.g., 0–5 µM concentrations) with time-dependent evaluations (3–24 hours) to capture dynamic cytotoxicity profiles. Include controls for apoptosis (e.g., caspase-3 activation) and pyroptosis (e.g., gasdermin-D cleavage) .

- Validate results with orthogonal assays: Combine flow cytometry (for cell death markers like Annexin V/PI) with metabolic activity assays (MTT or resazurin) to distinguish between necrotic and programmed cell death pathways .

Q. How can researchers reconcile contradictory findings in this compound-induced protein expression (e.g., stable DFF45 levels despite cell death)?

Methodological Answer:

- Conduct time-course Western blotting to track DFF45 expression beyond 24 hours, as transient changes may occur outside initial observation windows .

- Use siRNA knockdown or CRISPR-Cas9 to test DFF45's functional role in this compound-mediated apoptosis. This clarifies whether its stability is compensatory or incidental .

Advanced Research Questions

Q. What strategies are effective for elucidating this compound's dual apoptotic and pyroptotic mechanisms?

Methodological Answer:

- Employ single-cell RNA sequencing to identify transcriptomic signatures of apoptosis (e.g., BAX, CASP3) and pyroptosis (e.g., GSDMD, NLRP3) in treated cells .

- Use pharmacological inhibitors (e.g., Z-VAD-FMK for caspases, disulfiram for pyroptosis) to isolate pathway contributions. Quantify synergy using the Chou-Talalay combination index .

Q. How should researchers design studies to address this compound's selectivity for cancer versus non-cancer cells?

Methodological Answer:

- Compare IC₅₀ values across cell lines (e.g., leukemic HL-60 vs. normal PBMCs) using ATP-based viability assays.

- Perform kinome-wide profiling to identify off-target effects and validate selectivity via CRISPR-Cas9 screens in isogenic cell pairs .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data from this compound studies?

Methodological Answer:

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Calculate Hill slopes to infer cooperativity in drug-target interactions .

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 3-hour vs. 6-hour treatments) to assess temporal effects .

Q. How can researchers address variability in this compound's efficacy across experimental replicates?

Methodological Answer:

- Standardize cell culture conditions (e.g., passage number, serum batch) and pre-treat cells with antioxidants (e.g., NAC) to minimize ROS-induced variability.

- Use Bayesian hierarchical models to quantify uncertainty and identify outlier-prone experimental steps .

Research Question Formulation

What frameworks (e.g., FINER criteria) ensure rigorous research questions for this compound studies?

Methodological Answer:

- Apply the FINER framework: Ensure questions are F easible (e.g., access to leukemia cell lines), I nteresting (e.g., novel dual-cell-death mechanism), N ovel (e.g., unexplored kinase targets), E thical (e.g., animal model justification), and R elevant (e.g., therapeutic potential) .

- Use PICO (Population, Intervention, Comparison, Outcome) for clinical-translational questions: E.g., "In AML patients (P), does This compound (I) compared to cytarabine (C) improve apoptosis rates (O)?" .

Key Data from Experimental Evidence

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.